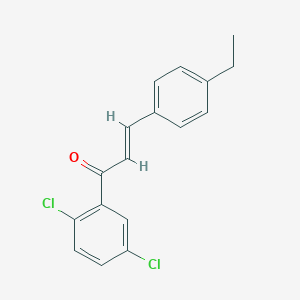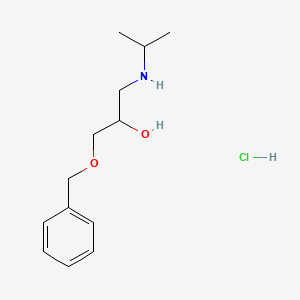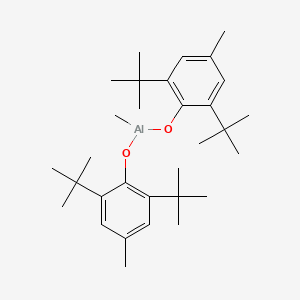![molecular formula C14H14N2O2 B3144852 Methyl 6,6'-dimethyl-[2,2'-bipyridine]-4-carboxylate CAS No. 562086-30-0](/img/structure/B3144852.png)
Methyl 6,6'-dimethyl-[2,2'-bipyridine]-4-carboxylate
Übersicht
Beschreibung
Methyl 6,6’-dimethyl-[2,2’-bipyridine]-4-carboxylate is an organic compound that belongs to the bipyridine family. This compound is characterized by its two pyridine rings connected by a single bond, with methyl groups attached at the 6 and 6’ positions and a carboxylate group at the 4 position. It is commonly used as a ligand in coordination chemistry due to its ability to form stable complexes with various metal ions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl 6,6’-dimethyl-[2,2’-bipyridine]-4-carboxylate can be synthesized through several methods. One common approach involves the homocoupling of 6-bromopicoline in the presence of a palladium catalyst. This reaction typically requires a base such as potassium carbonate and a solvent like dimethylformamide. The reaction is carried out under an inert atmosphere at elevated temperatures to achieve high yields .
Industrial Production Methods
In industrial settings, the synthesis of methyl 6,6’-dimethyl-[2,2’-bipyridine]-4-carboxylate often involves large-scale coupling reactions using automated reactors. The reaction conditions are optimized to ensure maximum efficiency and yield. The product is then purified through crystallization or chromatography techniques to obtain the desired compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 6,6’-dimethyl-[2,2’-bipyridine]-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methyl groups and carboxylate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding pyridine N-oxides.
Reduction: Formation of reduced bipyridine derivatives.
Substitution: Formation of substituted bipyridine derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
Methyl 6,6’-dimethyl-[2,2’-bipyridine]-4-carboxylate has a wide range of applications in scientific research:
Biology: Employed in the study of metalloenzymes and metalloproteins due to its ability to mimic the coordination environment of metal centers in biological systems.
Medicine: Investigated for its potential use in drug delivery systems and as a building block for the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of catalysts for various industrial processes, including polymerization and hydrogenation reactions.
Wirkmechanismus
The mechanism of action of methyl 6,6’-dimethyl-[2,2’-bipyridine]-4-carboxylate primarily involves its ability to coordinate with metal ions. The nitrogen atoms in the pyridine rings act as electron donors, forming stable complexes with metal centers. These complexes can then participate in various catalytic and redox reactions, facilitating the transformation of substrates into desired products. The molecular targets and pathways involved depend on the specific metal ion and reaction conditions used.
Vergleich Mit ähnlichen Verbindungen
Methyl 6,6’-dimethyl-[2,2’-bipyridine]-4-carboxylate can be compared with other bipyridine derivatives such as:
6,6’-Dimethyl-2,2’-bipyridine: Similar structure but lacks the carboxylate group, making it less versatile in certain applications.
4,4’-Dimethyl-2,2’-bipyridine: Methyl groups are positioned differently, affecting its coordination properties and reactivity.
2,2’-Bipyridine: The parent compound without any substituents, offering different coordination and electronic properties.
The uniqueness of methyl 6,6’-dimethyl-[2,2’-bipyridine]-4-carboxylate lies in its combination of methyl and carboxylate groups, which enhance its ability to form stable complexes and participate in a wider range of chemical reactions.
Eigenschaften
IUPAC Name |
methyl 2-methyl-6-(6-methylpyridin-2-yl)pyridine-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c1-9-5-4-6-12(15-9)13-8-11(14(17)18-3)7-10(2)16-13/h4-8H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCWQDYBOFKSIGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C2=NC(=CC(=C2)C(=O)OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![[1,2,4]Triazolo[4,3-b]pyridazine-3(2H)-thione](/img/structure/B3144838.png)






